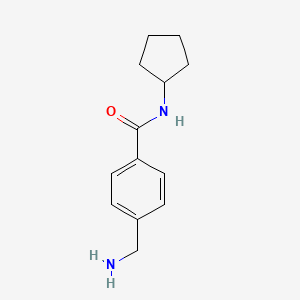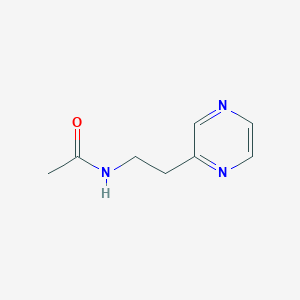
2-(2-Acetamidoethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetamidoethyl)pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with an acetamidoethyl group. Compounds containing pyrazine rings are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products.
Preparation Methods
The synthesis of 2-(2-Acetamidoethyl)pyrazine can be achieved through various methods. One common approach involves the reaction of pyrazine with acetamidoethyl chloride under basic conditions. Another method includes the electrochemical synthesis where pyrazine reacts with pyruvic acid in the presence of ammonium persulfate as an oxidizing agent . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-(2-Acetamidoethyl)pyrazine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-(2-Acetamidoethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and antifungal activities, making it useful in the development of new antibiotics and antiviral drugs.
Medicine: Its derivatives are explored for their potential as anti-inflammatory and anticancer agents.
Industry: It is used in the flavor and fragrance industry due to its characteristic odor
Mechanism of Action
The mechanism of action of 2-(2-Acetamidoethyl)pyrazine involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
2-(2-Acetamidoethyl)pyrazine can be compared with other pyrazine derivatives such as pyrrolopyrazine and pyrazinamide. While pyrrolopyrazine derivatives exhibit more antibacterial and antiviral activities, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include pyrazinamide, pyrrolopyrazine, and other substituted pyrazines .
Properties
IUPAC Name |
N-(2-pyrazin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-7(12)10-3-2-8-6-9-4-5-11-8/h4-6H,2-3H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILNAULSRKGOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
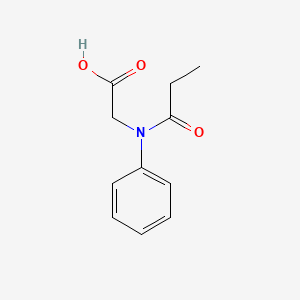
![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)
![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)
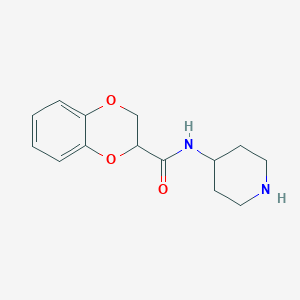
![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)
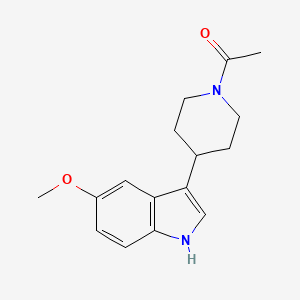
![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)
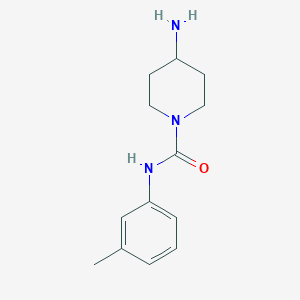
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
